

Comparative Activity and Selectivity of SIK Inhibitors

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Compound Focus: SIKs-IN-1

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The table below summarizes the potency (IC₅₀ in nM) and selectivity profiles of several key SIK inhibitors reported in the literature, which are often used as tool compounds or have been advanced in development. This illustrates the typical data used for comparison in the field [1].

Compound Name	SIK1 IC ₅₀ (nM)	SIK2 IC ₅₀ (nM)	SIK3 IC ₅₀ (nM)	Key Off-Target Kinases (IC ₅₀ < 1 μM)
MRT67307	250	67	430	TBK1, MARK1-4, IKKε, NUA1 [1]
MRT199665	110	12	43	MARK1-4, NUA1, AMPK, MELK [1]
HG-9-91-01	0.9	0.6	9.6	NUAK2 [1]
YKL-05-099	10 (Kd)	40 (Kd)	30 (Kd)	RIPK2, ABL, Src family kinases [1]
ARN-3236	21.6	<1	6.6	JAK2, LCK, NUA2, VEGFR2 [1]
SK-124	6.5	0.4	1.2	PDGFRα, CSK, TNIK, TBK1 [1]
GLPG3312	2.0	0.7	0.6	Information missing from sources [1]

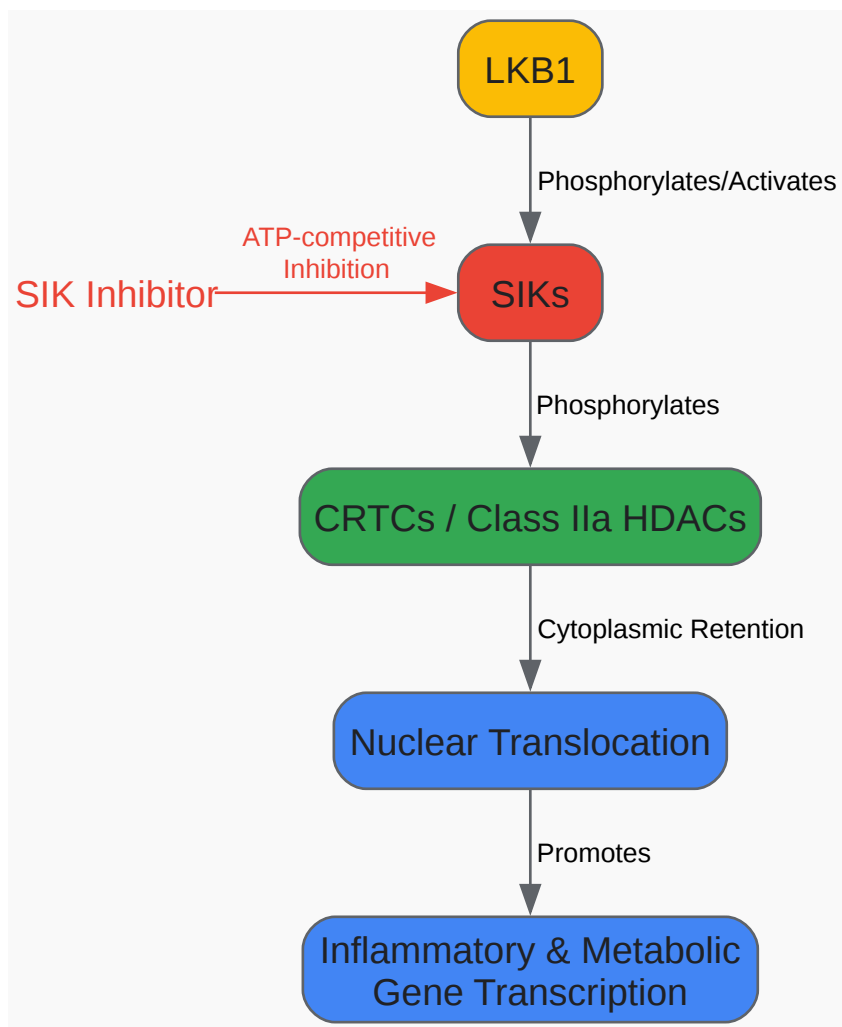
Experimental Methods for Profiling SIK Inhibitors

To objectively compare SIK inhibitors, researchers use a suite of standard experimental protocols. Here are the key methodologies cited in the recent literature:

- **In Vitro Kinase Activity Assays:** The **ADP-Glo assay** is a common high-throughput method used to measure a compound's ability to inhibit kinase activity. It quantifies the amount of ADP produced during a kinase reaction, providing data for IC50 calculations [1].
- **Selectivity Profiling:** Broad screening against large **kinase panels** (e.g., 108 to 443 kinases) is essential. The standard is to report all kinases inhibited with an IC50 below a specific cutoff (e.g., 1 μ M) and the total number of kinases inhibited above a certain percentage (e.g., >80% inhibition) at a fixed compound concentration [1].
- **Structural Biology for Understanding Selectivity:** **X-ray crystallography** of inhibitor-SIK complexes (e.g., with SIK3, PDB codes: 8OKU, 8R4V, 8R4Q) reveals the precise binding mode. This helps explain the molecular basis for potency and selectivity, such as interactions with the hinge region residue A145 or the gatekeeper residue T142 [2] [3].
- **Computational Modeling:** Advanced techniques like **Molecular Dynamics (MD) simulations and flexible molecular docking** can model protein flexibility and predict how inhibitors interact with different SIK isoforms. This is used to build models that correlate docking energies with experimental activity (pIC50) and to understand selectivity determinants [2].

The SIK Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the core signaling pathway of SIKs and the mechanism of ATP-competitive inhibitors, which provides context for the functional role of these kinases and how inhibitors intervene.



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As shown, SIKs are activated by the upstream kinase LKB1 [4] [5]. Once active, SIKs phosphorylate substrates like CRTCs and Class IIa HDACs, leading to their retention in the cytoplasm. Inhibition of SIK activity blocks this phosphorylation, allowing the substrates to translocate to the nucleus and modulate gene transcription programs involved in inflammation, metabolism, and immune regulation [1] [6] [5]. This mechanism underpins the therapeutic potential of SIK inhibitors in diseases like rheumatoid arthritis and inflammatory bowel disease [1].

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References

1. Optimization of Selectivity and Pharmacokinetic Properties of... [pmc.ncbi.nlm.nih.gov]
2. Advanced modeling of salt-inducible kinase (SIK) inhibitors incorporating protein flexibility through molecular dynamics and cross-docking | Scientific Reports [nature.com]
3. The structures of salt-inducible kinase 3 in complex with inhibitors reveal determinants for binding and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
4. The potent roles of salt-inducible kinases (SIKs) in metabolic homeostasis and tumorigenesis | Signal Transduction and Targeted Therapy [nature.com]
5. Frontiers | Understanding the roles of salt-inducible kinases in cardiometabolic disease [frontiersin.org]
6. What are SIK inhibitors and how do they work? [synapse.patsnap.com]

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